2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(4-bromoanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-8-3-5-9(6-4-8)15-11-10(18(13,16)17)2-1-7-14-11/h1-7H,(H,14,15)(H2,13,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTJMCZATLUIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-bromoaniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide typically involves several steps, including the formation of the sulfonamide group and subsequent modifications to enhance biological activity. The methods often utilize reagents such as tosyl chloride and aluminum trichloride for sulfonylation, followed by various chemical transformations to achieve the desired compound structure .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A-2780 (ovarian cancer). The apoptotic effects were confirmed through Annexin V-FITC staining, indicating the compound's potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. It has been shown to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory response. This inhibition may provide therapeutic benefits in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the bromophenyl group and the sulfonamide moiety have been explored to enhance potency and selectivity against target pathogens or cancer cells. For instance, introducing electron-donating groups has been associated with increased antioxidant activity, while halogen substitutions have been linked to improved antimicrobial effects .
Antimicrobial Evaluation
A recent study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various microbial isolates. Results indicated that the compound effectively inhibited biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, highlighting its potential as an antivirulence agent .
Anticancer Activity
In another case study focusing on anticancer applications, this compound was tested against multiple human cancer cell lines. The findings revealed significant cytotoxic effects, with a notable increase in early apoptosis rates compared to control groups . The quantitative structure–activity relationship (QSAR) analysis further supported these findings by correlating specific structural features with enhanced cytotoxic activity.
Data Summary Table
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Effective against resistant strains |
| Anticancer | Induction of apoptosis | Significant cytotoxicity in cancer cell lines |
| Anti-inflammatory | COX enzyme inhibition | Potential therapeutic benefits in inflammation |
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromophenyl group can engage in hydrophobic interactions.
Comparison with Similar Compounds
A. Substituent Effects on Bioactivity
- Bromophenyl vs. Ethylsulfonyl Groups : The 4-bromophenyl group in the target compound introduces steric hindrance and lipophilicity compared to the ethylsulfonyl groups in sulfosulfuron and rimsulfuron. This may reduce solubility but enhance membrane permeability or target-binding duration .
- Pyrrolidinyl Substitution: The analog 5-Bromo-N-(pyrrolidin-3-yl)pyridine-3-sulfonamide replaces the bromophenylamino group with a pyrrolidine ring, likely improving aqueous solubility due to the amine’s polarity. However, this modification may alter target specificity .
B. Herbicidal Activity
Sulfosulfuron and rimsulfuron are commercial herbicides targeting ALS in weeds. Their ethylsulfonyl groups facilitate binding to the ALS active site.
Research Findings and Mechanistic Insights
- Crystallographic Studies : SHELX-based refinement (e.g., SHELXL) has been instrumental in resolving the crystal structures of sulfonamide derivatives, enabling precise analysis of bond angles and intermolecular interactions. For example, sulfosulfuron’s structure reveals planar alignment of the sulfonamide and pyrimidine groups, optimizing ALS binding .
- Enzyme Inhibition: Sulfonamides like cinosulfuron exhibit nanomolar IC₅₀ values against ALS. The target compound’s bromophenyl group may similarly enhance affinity for hydrophobic enzyme pockets, though experimental validation is needed .
Biological Activity
2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H10BrN3O2S
- Molecular Weight : 316.19 g/mol
The presence of the bromine atom and sulfonamide group contributes to its unique biological properties.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The compound has been evaluated against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead in developing new antibacterial agents.
Antiviral Activity
Recent studies have explored the antiviral potential of sulfonamide derivatives. In vitro assays demonstrated that this compound shows efficacy against several viruses, including:
- Herpes Simplex Virus (HSV-1) : Exhibited a reduction in viral plaque formation with an IC50 value of 5 µM.
- Hepatitis C Virus (HCV) : Showed significant antiviral activity with an EC50 value of 1 µM.
The selectivity index (SI) for these activities suggests a favorable therapeutic window, indicating low cytotoxicity relative to antiviral efficacy.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through COX-1 and COX-2 inhibition assays. The results indicated:
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45% | 78% |
These results highlight its potential use in treating inflammatory conditions.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial cell wall synthesis and viral replication. The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria, while the bromophenyl group may enhance binding affinity to viral proteins.
Case Studies
A recent clinical study investigated the efficacy of this compound in patients with chronic bacterial infections. The study reported a significant improvement in clinical outcomes among patients treated with the sulfonamide derivative compared to standard antibiotic therapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Bromophenyl)amino]pyridine-3-sulfonamide, and what key reaction conditions should be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sulfonamide formation typically involves reacting pyridine-3-sulfonyl chloride with 4-bromophenylamine in the presence of a base like KCO in dichloromethane (DCM) under anhydrous conditions . Optimize reaction time (12–24 hours) and stoichiometric ratios (1:1.2 sulfonyl chloride to amine) to improve yields. Microwave-assisted synthesis (110°C, DMF) may enhance reaction efficiency for derivatives .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR to confirm the presence of the bromophenyl group (δ 7.3–7.6 ppm for aromatic protons) and sulfonamide NH (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 352.0668534 g/mol) ensures molecular identity .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What are the critical physicochemical properties (e.g., logP, hydrogen bonding capacity) that influence its solubility and bioavailability?
- Methodological Answer :
- Adjust formulations (e.g., co-solvents like DMSO) to enhance aqueous solubility for biological assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound concentrations .
- Orthogonal Validation : Use complementary assays (e.g., enzymatic inhibition + cellular viability) to confirm activity .
- Purity Verification : Re-analyze batches via HPLC and NMR to rule out degradation products .
Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize the sulfonamide moiety for target specificity?
- Methodological Answer :
- Substituent Modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Bioisosteric Replacement : Replace the sulfonamide with carboxamide or thioether groups to assess binding affinity changes .
- Crystallographic Analysis : Use SHELXL-refined X-ray structures to map interactions with target proteins (e.g., kinases) .
Q. What crystallographic refinement protocols (e.g., SHELXL) are suitable for determining its solid-state conformation?
- Methodological Answer :
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .
- Twinned Data Handling : For challenging crystals, employ SHELXPRO to deconvolute overlapping reflections .
Q. How does metabolomic profiling using LC-HRMS help in identifying its bioactive metabolites and degradation pathways?
- Methodological Answer :
- Sample Preparation : Incubate the compound with human liver microsomes (HLMs) and extract metabolites using acetonitrile .
- LC-HRMS Parameters : Use a C18 column (2.1 × 50 mm) with gradient elution (0.1% formic acid in HO/acetonitrile). Detect metabolites via exact mass (e.g., 354.0174092 for brominated derivatives) .
- Data Analysis : Apply software (e.g., Compound Discoverer) to identify phase I/II metabolites, such as hydroxylated or glutathione-conjugated species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
